(2-メトキシフェニル)チオ尿素

概要

説明

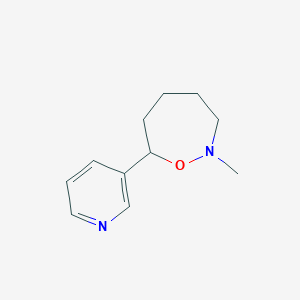

(2-Methoxyphenyl)thiourea, also known as 2-MTPT or 2-MTP, is a synthetic organic compound containing two nitrogen atoms linked to a thiourea group. It is a versatile reagent that has been widely used in the synthesis of various compounds such as heterocycles, peptides, and polymers. It has also been used in scientific research applications, as it has been shown to have a range of biochemical and physiological effects.

科学的研究の応用

化学と配位

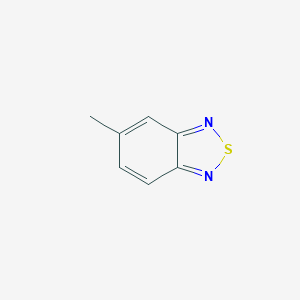

“(2-メトキシフェニル)チオ尿素”は、1-(アシル/アロイル)-3-(置換)チオ尿素の一種であり、その可変的なトポロジー的側面、結合様式、および広範囲にわたる有望な薬理学的特性から、研究者の注目を集めている重要な構造である . これらの化合物は、配位化学において広く研究されてきた .

有機変換

アシルチオ尿素誘導体の反応性は、さまざまな有機変換によって他の要求の厳しい骨格に変換することができ、これは合成化学者がヘテロ環コアにアクセスするための魅力的な戦略である .

遷移金属との錯体形成

複数の結合部位を持つため、遷移金属との錯体形成に適した柔軟な配位子となり、配位化学において独自の地位を占めている .

イオンセンサー

1-(アシル/アロイル)-3-(置換)チオ尿素は、イオンセンサーなど、さまざまな分野で魅力的な候補として台頭してきた .

腐食防止剤

医薬品

医薬品では、この有機硫黄系骨格と誘導された金属錯体の医薬品化学は、現代において目覚ましい進歩を遂げている .

金属抽出

コバルト(II) PVC系膜センサー

N-(アンチピリジニル)-N’-(2-メトキシフェニル)チオ尿素(NTU)は、Co(II) PVC系膜センサーの構築において優れたイオノフォアとして使用された . このセンサーは、アルカリ金属、アルカリ土類金属、遷移金属、重金属イオンなど、さまざまな陽イオンに対して、非常に優れた選択性と感度を示した <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http

Safety and Hazards

作用機序

Target of Action

(2-Methoxyphenyl)thiourea is a substituted aniline and a member of methoxybenzenes Thiourea derivatives, in general, have been shown to exhibit diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .

Mode of Action

It is known that thiourea derivatives can interact with various enzymes and proteins, altering their function and leading to the observed biological effects . For instance, some thiourea derivatives have been found to inhibit enzymes like α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) .

Biochemical Pathways

For example, inhibition of enzymes like α-amylase and α-glucosidase could impact carbohydrate metabolism, while inhibition of AChE and BuChE could affect neurotransmission .

Pharmacokinetics

The pharmacokinetics of thiourea derivatives can vary widely depending on their specific chemical structure .

Result of Action

For instance, the inhibition of key enzymes could lead to changes in cellular metabolism, signal transduction, and other cellular processes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s activity .

生化学分析

Biochemical Properties

(2-Methoxyphenyl)thiourea and its derivatives have been found to interact with various enzymes, proteins, and other biomolecules. For instance, they have been screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . The nature of these interactions is complex and depends on the specific derivative and the biochemical context.

Cellular Effects

The effects of (2-Methoxyphenyl)thiourea on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the biochemical environment.

Molecular Mechanism

The molecular mechanism of action of (2-Methoxyphenyl)thiourea involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism can vary depending on the specific derivative and the biochemical context.

Dosage Effects in Animal Models

The effects of (2-Methoxyphenyl)thiourea can vary with different dosages in animal models . Detailed information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

(2-Methoxyphenyl)thiourea is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific pathways and interactions can vary depending on the specific derivative and the biochemical context.

特性

IUPAC Name |

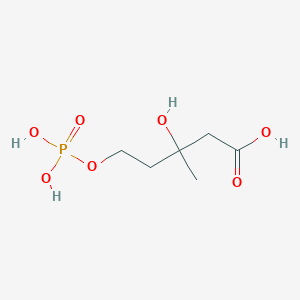

(2-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-11-7-5-3-2-4-6(7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCHZMHFZXNFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164810 | |

| Record name | Urea, 1-(o-methoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1516-37-6 | |

| Record name | (2-Methoxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxyphenyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methoxyphenyl)thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-(o-methoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(O-METHOXYPHENYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUU985ZMA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of (2-methoxyphenyl)thiourea?

A1: (2-Methoxyphenyl)thiourea (C8H10N2OS) is characterized by a thiourea group (NH2-CS-NH) attached to a 2-methoxyphenyl ring. The central carbonylthiourea unit is generally planar and forms various angles with the attached aromatic rings depending on the specific derivative. This structure allows for intramolecular hydrogen bonding, influencing the compound's conformation and interactions. [, , , , , , ] For example, in N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea, the central carbonylthiourea unit is nearly planar and makes dihedral angles of 2.47° and 17.76° with the terminal benzene rings. []

Q2: What is the significance of (2-methoxyphenyl)thiourea in sensor development?

A2: Derivatives of (2-methoxyphenyl)thiourea have shown promise as ionophores in ion-selective electrodes. Specifically, N-(Antipyridynil)-N'-(2-methoxyphenyl)thiourea was successfully incorporated into a PVC membrane sensor for the detection of cobalt ions (Co(II)). [] This sensor exhibited high selectivity for cobalt even in the presence of other metal ions. Additionally, research indicates that incorporating (2-methoxyphenyl)thiourea derivatives with anthracene fluorophores into polymethylmethacrylate (PMMA) films shows promise for anion detection, with varying selectivity for chloride, thiocyanate, and fluoride anions being observed depending on the specific derivative used. []

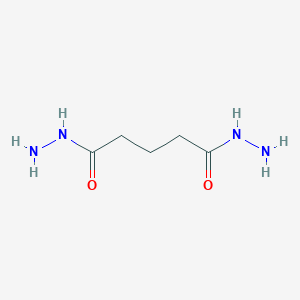

Q3: How is (2-methoxyphenyl)thiourea used in metal removal from aqueous solutions?

A3: Studies have explored the potential of incorporating (2-methoxyphenyl)thiourea derivatives into layered silicate magadiite (Mag) for removing heavy metals like lead (Pb(II)) from water. [] The organic thiourea derivatives, due to their chelating abilities, enhance the metal adsorption capacities of the magadiite material. Specifically, N-(2-methoxyphenyl)-N′-(2-methylphenyl)-thiourea (TMMe) and N-(2-methoxyphenyl)-N′-(2-methoxyphenyl)-thiourea (TMM) have been successfully incorporated into magadiite for this application. []

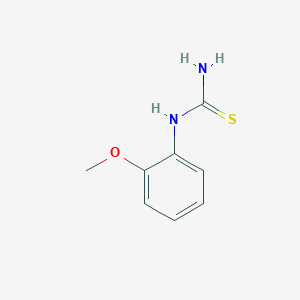

Q4: Are there applications of (2-methoxyphenyl)thiourea in precious metal recovery?

A4: Research suggests that 2-methoxyphenyl thiourea can act as a complexing agent in the solvent extraction and recovery of precious metals like platinum and palladium. [] This process uses isoamyl alcohol as the extraction solvent and leverages the ability of 2-methoxyphenyl thiourea to selectively bind with platinum and palladium in an aqueous solution. This complex is then extracted into the organic phase, enabling the separation and enrichment of these precious metals from base metals. []

Q5: What insights do computational chemistry studies provide regarding (2-methoxyphenyl)thiourea derivatives?

A5: DFT calculations have been employed to understand the atropisomerism observed in 2-arylimino-N-(2-hydroxyphenyl)thiazolines, a class of compounds derived from (2-methoxyphenyl)thiourea. [] These calculations confirmed the influence of intramolecular hydrogen bonding on the rotation process and accurately predicted the barriers to enantiomerization, which were consistent with experimental observations. []

Q6: What analytical techniques are commonly employed to characterize (2-methoxyphenyl)thiourea and its derivatives?

A6: Numerous analytical methods are used to study (2-methoxyphenyl)thiourea and its derivatives. Single crystal X-ray diffraction is vital for determining the crystal structure and confirming the molecular structure. [, ] Spectroscopic techniques like FTIR and 1H NMR are routinely used to characterize the synthesized compounds and identify functional groups. [] Additionally, electron absorption/emission spectroscopy is valuable for analyzing the optical properties of these compounds, especially when incorporated into polymeric films for sensing applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)